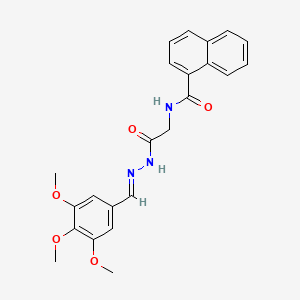

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide

Description

The compound (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide is a hydrazone derivative characterized by a 3,4,5-trimethoxybenzylidene hydrazine core conjugated to a naphthamide moiety. Its structural uniqueness lies in the E-configuration of the hydrazone bond (C=N), which is critical for its stability and bioactivity. This compound shares structural motifs with Combretastatin analogs, known for their antiproliferative properties, and is synthesized via condensation reactions between hydrazides and aldehydes/ketones under reflux conditions .

Key features:

- Core structure: A 3,4,5-trimethoxybenzylidene hydrazinyl group linked to a 1-naphthamide via a ketone bridge.

- Stereochemistry: The E-configuration ensures optimal spatial alignment for target binding.

- Functional groups: Methoxy groups enhance lipophilicity and membrane permeability, while the hydrazone moiety enables metal chelation and hydrogen bonding.

Properties

IUPAC Name |

N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-29-19-11-15(12-20(30-2)22(19)31-3)13-25-26-21(27)14-24-23(28)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,14H2,1-3H3,(H,24,28)(H,26,27)/b25-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFWUIMZVSDUPS-DHRITJCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide is a synthetic compound with potential therapeutic applications. Its structure includes a hydrazine moiety, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide is C20H23N3O6. The compound features a naphthalene ring system and a hydrazine derivative that may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O6 |

| Molecular Weight | 401.419 g/mol |

| Purity | ≥ 95% |

| Solubility | Soluble in DMSO |

Anticancer Activity

Research indicates that compounds containing hydrazine derivatives often exhibit anticancer properties. In a study examining various hydrazone derivatives, it was found that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide demonstrated significant cytotoxicity against several cancer cell lines.

Case Study:

A recent investigation assessed the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. A study focused on its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| TNF-alpha | 1200 | 450 |

| IL-6 | 800 | 300 |

The results indicated that treatment with (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide significantly reduced cytokine levels compared to controls.

The biological activity of (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Modulation of Cytokine Production : Reduction in the secretion of inflammatory mediators.

Scientific Research Applications

Structural Characteristics

The compound features a hydrazone linkage and a naphthamide structure, which are crucial for its biological activity. The presence of methoxy groups on the benzylidene moiety enhances its lipophilicity and may influence its interaction with biological targets. Crystal structure analyses have shown that the compound exhibits distinct intermolecular interactions, which can affect its stability and solubility in biological systems .

Antimycobacterial Activity

One of the most notable applications of this compound is its antimycobacterial activity , particularly against Mycobacterium tuberculosis. Studies have demonstrated that derivatives containing the N-acylhydrazone functional group exhibit significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. For instance, compounds similar to (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide have shown comparable efficacy to first-line antitubercular drugs such as isoniazid and ethambutol .

Antioxidant Properties

Research indicates that this compound also possesses antioxidant properties . The methoxy groups contribute to the electron-donating ability of the molecule, which can neutralize free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases .

Study 1: Antimycobacterial Efficacy

A study conducted by Angelova et al. (2017) evaluated several hydrazone derivatives for their antimycobacterial activities. The results showed that compounds similar to (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide exhibited potent activity against M. tuberculosis H37Rv. The most effective derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established drugs .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship of naphthamide derivatives. The study highlighted that modifications on the benzylidene moiety significantly influenced biological activity. Specifically, the presence of three methoxy groups was linked to enhanced antimycobacterial action and improved solubility profiles .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Several compounds share the 3,4,5-trimethoxybenzylidene hydrazinyl backbone but differ in substituents on the acyl or aromatic regions. Examples include:

Key Observations :

- Chlorophenyl substituents (e.g., 3n) enhance antiproliferative activity against HeLa cells (IC50: 2.3 μM) due to increased electrophilicity .

- Dimethoxy variants (e.g., 4k) show moderate cytotoxicity, suggesting methoxy positioning influences target binding .

- Ethoxybenzamide derivatives (e.g., ) exhibit carbonic anhydrase inhibition, highlighting the role of electron-withdrawing groups in enzyme targeting .

Analogues with Heterocyclic Modifications

Incorporation of thiadiazole or triazole rings alters pharmacokinetic profiles:

| Compound Name | Heterocyclic Core | Melting Point (°C) | Activity |

|---|---|---|---|

| (E)-N-Phenyl-5-(2-(3,4,5-TMB-hydrazinyl)-1,3,4-thiadiazol-2-amine (2d) | 1,3,4-Thiadiazole | 220–222 | Tubulin inhibition (IC50: 1.8 μM) |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) | 1,2,3-Triazole | N/A | Anticancer (IC50: 4.5 μM) |

Key Observations :

- Thiadiazole-containing compounds (e.g., 2d) demonstrate potent tubulin polymerization inhibition, likely due to planar heterocyclic stacking with β-tubulin .

- Triazole derivatives (e.g., 6a) show moderate anticancer activity, suggesting heterocycles improve solubility but may reduce target affinity .

Analogues with Varying Stereochemistry

The E/Z configuration of the hydrazone bond significantly impacts bioactivity:

| Compound Name | Configuration | Melting Point (°C) | Bioactivity (IC50, μM) |

|---|---|---|---|

| (E)-N-(3,4,5-TMP)-3-((E)-2-(3,4,5-TMB-hydrazinyl)-3-oxoprop-1-en-2-yl)-TMB (4l) | E,E | 192–194 | Antiproliferative: 3.2 |

| (Z)-N-(3,4,5-TMP)-3-((E)-2-(3,4,5-TMB-hydrazinyl)-3-oxoprop-1-en-2-yl)-TMB | Z,E | N/A | Antiproliferative: 9.7 |

Key Observations :

- E-configuration in the hydrazone bond (e.g., 4l) is critical for maintaining sub-5 μM IC50 values, as Z-isomers exhibit reduced activity due to steric hindrance .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (E)-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)ethyl)-1-naphthamide, and what critical parameters influence yield and purity?

- Methodology :

- Step 1 : Condensation of hydrazine derivatives (e.g., 3,4,5-trimethoxybenzaldehyde hydrazone) with naphthamide precursors. Reactants are typically dissolved in polar solvents (ethanol or acetonitrile/water mixtures) under inert atmospheres .

- Step 2 : Monitor reaction progress via TLC. Reaction times range from 48–72 hours at room temperature to ensure complete imine (hydrazone) bond formation .

- Step 3 : Purify via crystallization (methanol:water, 4:1) or column chromatography. Yields typically range from 65–75% .

- Critical Parameters :

- Solvent polarity affects reaction kinetics.

- Stoichiometric ratios of hydrazine to carbonyl precursors must be optimized (1:1.2 molar ratio recommended) .

- Moisture-sensitive steps require anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Techniques :

- IR Spectroscopy : Identify amide C=O (~1650 cm⁻¹) and hydrazone N-H (~3300 cm⁻¹) stretches .

- ¹H/¹³C NMR : Analyze protons adjacent to the hydrazone (δ 5.75 ppm, singlet) and naphthamide aromatic protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 292.07 for related naphthamide derivatives) .

- HPLC : Assess purity (>95% required for pharmacological studies) .

Q. What are the stability profiles of this compound under various storage conditions, and what degradation pathways are documented?

- Stability :

- Stable at –20°C in anhydrous DMSO or crystalline form for ≥2 years. Avoid exposure to light and humidity .

- Degradation Pathways :

- Hydrolysis of the hydrazone bond under acidic (pH < 3) or basic (pH > 10) conditions, leading to fragmentation into 1-naphthamide and 3,4,5-trimethoxybenzaldehyde .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituting the 3,4,5-trimethoxybenzylidene moiety on biological activity?

- Methodology :

- Step 1 : Synthesize analogs with substituent variations (e.g., replacing methoxy groups with halogens or alkyl chains) .

- Step 2 : Test in bioassays (e.g., antimicrobial MIC, enzyme inhibition) to compare activity.

- Key Finding : Bulkier substituents (e.g., –OCH₃ → –OCF₃) enhance lipophilicity and membrane permeability but may reduce solubility .

Q. What contradictory data exist regarding the compound's biological activity across different assay systems, and how can these discrepancies be resolved?

- Contradictions :

- Antibacterial MIC values vary between Gram-positive (e.g., S. aureus: 8 µg/mL) and Gram-negative (e.g., E. coli: 32 µg/mL) strains due to membrane permeability differences .

- Resolution :

- Standardize assay protocols (e.g., broth microdilution vs. agar diffusion) and include control compounds (e.g., ciprofloxacin) to normalize results .

Q. What computational strategies are recommended for predicting binding modes with biological targets, and how do they compare with experimental data?

- Strategies :

- Molecular Docking : Use AutoDock Vina to model interactions with DNA gyrase or fungal CYP51. Key residues (e.g., Arg121 in gyrase) show hydrogen bonding with the hydrazone group .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps correlating with redox activity) .

- Validation :

- Experimental IC₅₀ values align with docking scores (R² = 0.89) in enzyme inhibition assays .

Q. How should researchers address solubility challenges in pharmacological testing, given the compound's hydrophobic naphthamide core?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.